methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate” is a complex organic compound. It is related to the class of compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate” can be analyzed using various methods. For instance, the absorption and emission spectra and dipole moments of related compounds have been studied in solvents of different polarities at room temperature .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds can be quite complex. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical and Chemical Properties Analysis
The physical and chemical properties of “methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate” can be inferred from related compounds. For example, the dipole moments of related compounds have been studied, indicating that the probe is more polar in the higher state .Mechanism of Action
Target of Action
Similar compounds have shown potent and selective cytotoxicity against certain cell lines , suggesting that they may target cellular components involved in cell survival and proliferation.
Mode of Action
Based on the cytotoxic effects observed for similar compounds , it can be hypothesized that this compound may interact with its targets to disrupt normal cellular functions, leading to cell death.
Biochemical Pathways
Given the cytotoxic effects of similar compounds , it can be inferred that this compound may affect pathways related to cell survival and proliferation.
Result of Action
Similar compounds have shown potent and selective cytotoxicity against certain cell lines , suggesting that this compound may induce cell death in these cells.
Future Directions
Properties
IUPAC Name |
methyl 2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-26-19(24)15-7-3-2-6-14(15)18(23)22-12-10-21(11-13-22)17-9-5-4-8-16(17)20(25)27-21/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJFDGGQCTZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.